4-methoxy-N-{[2-(phenoxyacetyl)hydrazino]carbothioyl}benzamide
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Overview
Description
4-methoxy-N-[[(1-oxo-2-phenoxyethyl)hydrazo]-sulfanylidenemethyl]benzamide is a member of benzoic acids.
Scientific Research Applications
Crystal Structure and Chemical Properties
The crystal structure analysis of benzamide derivatives, including those similar to 4-methoxy-N-{[2-(phenoxyacetyl)hydrazino]carbothioyl}benzamide, reveals the importance of strong and weak hydrogen bonds. Studies on compounds like N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]-4-methoxybenzamide have showcased how atom–atom contacts from Hirshfeld surface analysis and fingerprint plots can distinguish variations in crystal packing of such compounds (Dey et al., 2021).
Potential Biological Activities
Certain benzamide derivatives, closely related to the subject compound, have shown potent biological activities. For instance, derivatives have been synthesized and evaluated for gastrokinetic activity, showing promising results in enhancing gastric emptying and potentially acting as gastrokinetic agents without certain side effects (Kato et al., 1992). Additionally, compounds like N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives, structurally akin to the compound , have been shown to possess antifungal activity, indicating potential in biological applications (Ienascu et al., 2018).
Neuroprotective and Disease Treatment Potential
Certain benzamide compounds have been developed with a focus on treating neurological conditions. For example, N-Hydroxy-4-((5-(4-methoxybenzoyl)-1 H-indol-1-yl)methyl)benzamide shows promising inhibitory selectivity against specific enzymes and can potentially be developed for Alzheimer's disease treatment due to its neuroprotective activity and ability to cross the blood-brain barrier (Lee et al., 2018).
Synthesis and Structural Characterization
The synthesis and structural characterization of benzamide derivatives and related compounds have been a subject of research, indicating their significance in the field of organic chemistry. Studies have detailed the synthesis routes, yielding novel compounds with potential biological activities and pharmaceutical applications. These studies provide insights into the structural aspects and potential uses of compounds related to this compound, further underlining the relevance of such compounds in scientific research (Dey et al., 2005; Yanagi et al., 2000).
Properties
Molecular Formula |
C17H17N3O4S |
---|---|
Molecular Weight |
359.4g/mol |
IUPAC Name |
4-methoxy-N-[[(2-phenoxyacetyl)amino]carbamothioyl]benzamide |
InChI |
InChI=1S/C17H17N3O4S/c1-23-13-9-7-12(8-10-13)16(22)18-17(25)20-19-15(21)11-24-14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,19,21)(H2,18,20,22,25) |
InChI Key |
IFXFLPMMUOUVJY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC(=S)NNC(=O)COC2=CC=CC=C2 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=S)NNC(=O)COC2=CC=CC=C2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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